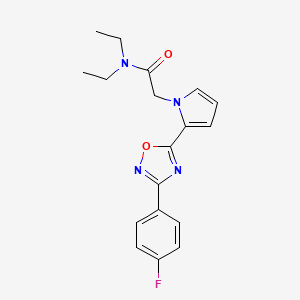

N,N-diethyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Description

N,N-diethyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group, a pyrrole ring, and an N,N-diethylacetamide side chain. The 1,2,4-oxadiazole moiety is a heterocyclic ring known for its metabolic stability and role in enhancing binding affinity to biological targets . The N,N-diethylacetamide substituent likely modulates solubility and bioavailability.

Properties

IUPAC Name |

N,N-diethyl-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2/c1-3-22(4-2)16(24)12-23-11-5-6-15(23)18-20-17(21-25-18)13-7-9-14(19)10-8-13/h5-11H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDJGXNJWREUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide typically involves multiple steps, starting with the formation of the oxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the pyrrole moiety with the diethylacetamide group, which can be facilitated by using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N,N-diethyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N,N-diethyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Proxazole (N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine)

- Structural Differences : Proxazole shares the N,N-diethylamine and 1,2,4-oxadiazole core but replaces the 4-fluorophenyl group with a phenylpropyl substituent and lacks the pyrrole ring.

- Pharmacological Profile : Used as a gastrointestinal motility regulator, Proxazole’s phenylpropyl group may enhance hydrophobic interactions with digestive tract receptors, while the absence of a pyrrole ring reduces steric hindrance .

- Key Contrast : The fluorophenyl group in the target compound could improve target specificity compared to Proxazole’s bulkier phenylpropyl substituent.

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

- Structural Differences : This compound replaces the pyrrole and acetamide groups with a piperidine-carboxamide moiety.

- Pharmacological Profile : Exhibits anti-tuberculosis activity, likely due to the piperidine-carboxamide’s ability to interact with mycobacterial enzymes.

- Key Contrast : The target compound’s pyrrole-acetamide structure may offer better blood-brain barrier penetration, whereas the piperidine-carboxamide enhances polar interactions for bacterial targets .

N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130)

- Structural Differences : Incorporates a urea linkage and a methylphenyl group instead of the pyrrole and diethylacetamide.

- Key Contrast : The diethylacetamide in the target compound may improve metabolic stability compared to the urea group, which is prone to hydrolysis .

2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide

- Structural Differences : Substitutes the N,N-diethyl group with a methoxyethyl chain.

Structural and Pharmacological Data Table

Biological Activity

N,N-Diethyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that may contribute to its biological effects. Its molecular formula is CHFNO, and it includes a pyrrole ring, an oxadiazole moiety, and a diethylamino group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The presence of the oxadiazole ring is particularly significant as compounds containing this moiety have been associated with various pharmacological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

These findings indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In a study examining its effects on various bacterial strains, it demonstrated significant inhibitory activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The mechanism behind its antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study 1: Anticancer Efficacy

A recent study assessed the efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against clinical isolates of resistant bacterial strains. The results showed promising activity against multi-drug resistant pathogens, suggesting that it could be developed as a novel antibiotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.